molecular formula C15H25ClN2 B6463516 2-[(cyclohexylamino)methyl]-N,N-dimethylaniline hydrochloride CAS No. 2640885-83-0

2-[(cyclohexylamino)methyl]-N,N-dimethylaniline hydrochloride

Cat. No. B6463516
CAS RN: 2640885-83-0
M. Wt: 268.82 g/mol
InChI Key: MNVDVIFWVVJFJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(Cyclohexylamino)methyl]-N,N-dimethylaniline hydrochloride (CHDM) is an organic compound that has a wide range of applications in the scientific research field. It is a colorless, crystalline solid that is soluble in water and is used as a reagent in a variety of chemical reactions. CHDM is also used as a catalyst in the synthesis of certain organic compounds and as a reagent in the preparation of certain pharmaceuticals. CHDM has been studied extensively in the scientific research field due to its wide range of applications.

Scientific Research Applications

2-[(cyclohexylamino)methyl]-N,N-dimethylaniline hydrochloride has a wide range of applications in the scientific research field. It is used as a reagent in a variety of chemical reactions, including the synthesis of organic compounds, the preparation of pharmaceuticals, and the analysis of organic compounds. In addition, this compound is used as a catalyst in the synthesis of certain organic compounds, including peptides and proteins. This compound is also used in the preparation of certain pharmaceuticals, including antibiotics and anti-inflammatory agents.

Mechanism of Action

The mechanism of action of 2-[(cyclohexylamino)methyl]-N,N-dimethylaniline hydrochloride is not completely understood. However, it is believed that this compound acts as a catalyst in the synthesis of certain organic compounds by promoting the formation of covalent bonds between molecules. In addition, this compound is believed to act as a reagent in the preparation of certain pharmaceuticals by promoting the formation of hydrogen bonds between molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been extensively studied. However, it is believed that this compound may have certain beneficial effects on the human body. For example, it has been suggested that this compound may act as an anti-inflammatory agent by reducing inflammation in the body. In addition, this compound has been suggested to have antioxidant properties, which may be beneficial in the prevention of certain diseases.

Advantages and Limitations for Lab Experiments

The use of 2-[(cyclohexylamino)methyl]-N,N-dimethylaniline hydrochloride in laboratory experiments provides a number of advantages. For example, it is a relatively inexpensive reagent and can be used in a variety of reactions. In addition, this compound is relatively stable and can be stored for extended periods of time without degradation. However, there are some limitations to using this compound in laboratory experiments. For example, it is not soluble in organic solvents and must be used in aqueous solutions. In addition, this compound can react with other compounds, which can lead to unwanted side reactions.

Future Directions

There are a number of potential future directions for the use of 2-[(cyclohexylamino)methyl]-N,N-dimethylaniline hydrochloride in the scientific research field. For example, further research is needed to determine the exact mechanism of action of this compound and its potential therapeutic effects. In addition, further research is needed to determine the optimal conditions for the synthesis of this compound and its use in the synthesis of organic compounds. Finally, further research is needed to determine the potential applications of this compound in the field of drug discovery and development.

Synthesis Methods

2-[(cyclohexylamino)methyl]-N,N-dimethylaniline hydrochloride can be synthesized using a variety of methods. The most common method involves the reaction of cyclohexylamine with dimethylaniline in the presence of an acid catalyst. The reaction is carried out at room temperature and typically yields a high yield of this compound. Other methods for the synthesis of this compound include the use of sodium borohydride, sodium cyanoborohydride, and sodium hypochlorite.

properties

IUPAC Name

2-[(cyclohexylamino)methyl]-N,N-dimethylaniline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2.ClH/c1-17(2)15-11-7-6-8-13(15)12-16-14-9-4-3-5-10-14;/h6-8,11,14,16H,3-5,9-10,12H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNVDVIFWVVJFJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC=C1CNC2CCCCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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